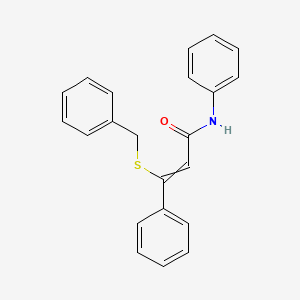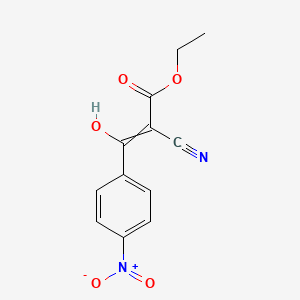
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated to reflux until the reaction is complete . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products
Oxidation: The major product would be ethyl 2-cyano-3-oxo-3-(4-nitrophenyl)prop-2-enoate.
Reduction: The major product would be ethyl 2-cyano-3-hydroxy-3-(4-aminophenyl)prop-2-enoate.
Substitution: The products would vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxy and nitro groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in biochemical assays and drug development.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .
Properties
CAS No. |
91024-58-7 |
|---|---|
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,15H,2H2,1H3 |
InChI Key |
UVPZORDOIJHCPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



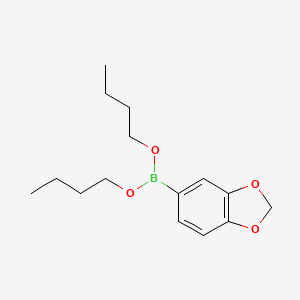

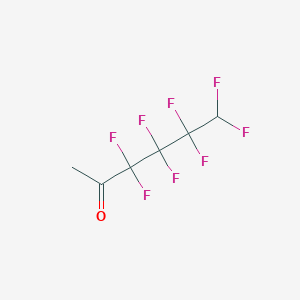

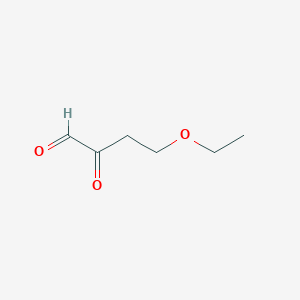
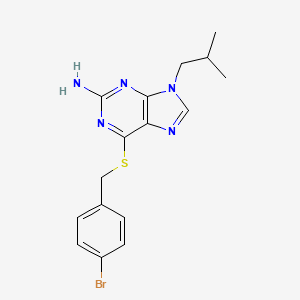
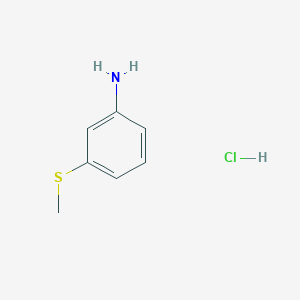
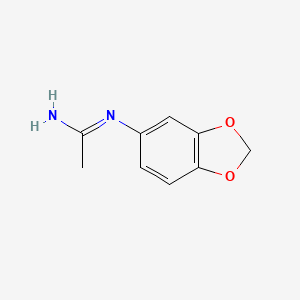
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
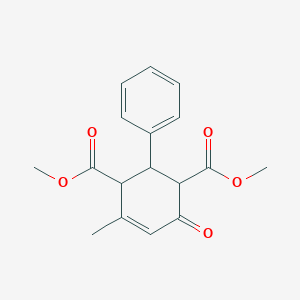
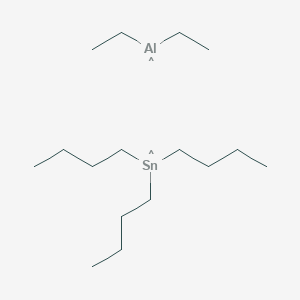
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
